Methallyl alcohol

概要

説明

Methallyl alcohol is a colorless liquid with a pungent odor . It has a molecular weight of 72.12, a boiling point of 114℃, and a flash point of 33℃ .

Synthesis Analysis

Methallyl alcohol can be produced via a green, sustainable process route involving a tandem reaction that includes α-H oxidation, esterification, and hydrolysis . This process uses Pd–Au bimetallic nanocatalysts over SiO2 mixed oxides incorporating K2+ and Al3+ like promoters . Another method involves the esterification of 2-methallyl chloride with anhydrous Sodium Propionate .Molecular Structure Analysis

The Methallyl alcohol molecule contains a total of 12 bonds. There are 4 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

Methallyl alcohol may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . A green, sustainable process route to produce methallyl alcohol via a tandem reaction concluding α-H oxidation, esterification, and hydrolysis reaction is discussed .Physical And Chemical Properties Analysis

Methallyl alcohol is a colorless liquid with a sharp pungent odor. It is soluble in water and floats on water .科学的研究の応用

Synthesis of Complex Molecules

Methallyl alcohol is a versatile building block for synthesizing a myriad of complex molecules and materials . Its unique chemical properties and reactivity make it indispensable in chemistry, biology, and industry .

Advancements in Alcohol Chemistry

Methallyl alcohol plays a significant role in the advancements in alcohol chemistry, including synthesis methods, physical properties, chemical reactivity, and diverse applications . It’s involved in traditional and modern approaches such as hydration of alkenes, reduction of carbonyl compounds, and catalytic processes .

Pharmaceutical Applications

Alcohols like Methallyl alcohol have applications in pharmaceuticals . Their unique characteristics such as solubility, boiling points, and acidity make them crucial for predicting their behavior in chemical reactions and designing synthetic strategies .

Materials Science

Methallyl alcohol is used in materials science . Understanding the physical properties of alcohols like Methallyl alcohol is crucial for predicting their behavior in chemical reactions and designing synthetic strategies .

Industrial Processes

Methallyl alcohol is used in various industrial processes . Its diverse chemical reactivity, including dehydration, oxidation, and esterification reactions, is examined with emphasis on mechanisms and synthetic utility .

Polymer Synthesis

Methallyl alcohol is used in the synthesis of poly(methyl methacrylate–methallyl alcohol) via controllable partial hydrogenation of poly(methyl methacrylate) towards high pulse energy storage capacitor application . The introduction of –OH groups leads to the formation of H-bonds among –OH and ester groups, which is responsible for the enhanced glass transition temperature and Young’s modulus .

Green Chemistry

Methallyl alcohol is used in green chemistry . A sustainable process route to produce methallyl alcohol via tandem reaction concluding α-H oxidation, esterification and hydrolysis reaction is discussed .

Energy Storage

Methallyl alcohol is used in energy storage . The promising energy storage capability and excellent energy discharging efficiency of the poly(methyl methacrylate–methallyl alcohol) copolymer could finally meet the desperate need in high pulse energy storage capacitors .

作用機序

Target of Action

Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is a chemical compound that is primarily used in the synthesis of other compoundsIt can undergo reactions with various substances, acting as a reactant in chemical processes .

Mode of Action

Methallyl alcohol can participate in chemical reactions as a reactant. For example, it can be used in the synthesis of poly(methyl methacrylate–methallyl alcohol) copolymers via an indirect polymerization process involving the partial hydrogenation of poly(methyl methacrylate) . In this process, methallyl alcohol interacts with other reactants to form new compounds.

Biochemical Pathways

It’s known that alcohols, in general, can be metabolized in the body through a series of reactions involving enzymes such as alcohol dehydrogenase and cytochrome p450 . These enzymes convert alcohols into aldehydes, which are then further metabolized into carboxylic acids.

Pharmacokinetics

It’s known that small alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The primary result of methallyl alcohol’s action is its participation in chemical reactions to form new compounds. For example, in the synthesis of poly(methyl methacrylate–methallyl alcohol) copolymers, the introduction of –OH groups leads to the formation of H-bonds among –OH and ester groups, which is responsible for the enhanced glass transition temperature and Young’s modulus .

Safety and Hazards

将来の方向性

While specific future directions for Methallyl alcohol are not mentioned in the search results, its production via a green, sustainable process route is a promising development .

Relevant Papers Several papers have been published on Methallyl alcohol. One discusses a strategy for the simultaneous synthesis of Methallyl alcohol and Diethyl Acetal with Snâ\u0080\u0090Î2 . Another paper reports the first synthesis of poly(methyl methacrylate–methallyl alcohol) via an indirect polymerization process involving the partial hydrogenation of PMMA .

特性

IUPAC Name |

2-methylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDRTKVGBRTTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25747-67-5 | |

| Record name | 2-Propen-1-ol, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060155 | |

| Record name | Methallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry., Colorless liquid with a sharp pungent odor; [CAMEO] Clear colorless liquid; [Aldrich MSDS] | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylallyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

239 °F at 760 mmHg (USCG, 1999) | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

92 °F (USCG, 1999) | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8515 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Methallyl alcohol | |

CAS RN |

513-42-8 | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methallyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylallyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHALLYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHALLYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHALLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2T2UK4JAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

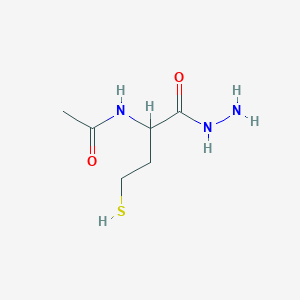

Feasible Synthetic Routes

Q & A

A: Methallyl alcohol is represented by the molecular formula C4H8O and has a molecular weight of 72.11 g/mol. []

A: Researchers utilize various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) [, , , , , ] and Fourier Transform Infrared (FTIR) spectroscopy [, ] to elucidate the structure and confirm the presence of specific functional groups within methallyl alcohol and its derivatives.

A: Yes, methallyl alcohol serves as a starting material in the multi-step synthesis of epoxides, particularly those envisioned for Palladium-catalyzed Trimethylenemethane (TMM) cycloadditions. []

A: Researchers have developed a stepwise [3 + 3] annelation reaction utilizing methallyl alcohol derivatives to synthesize pyran rings from epoxides. This reaction sequence holds promise in natural product synthesis, as demonstrated by its application in synthesizing Rhopaloic Acid A. []

A: Yes, a novel strategy utilizes tin-modified Beta zeolites (Sn-β catalysts) to simultaneously produce methallyl alcohol and diethyl acetal from methacrolein in ethanol solvent. This approach offers a potentially sustainable and efficient route for manufacturing these valuable chemicals. []

A: Increasing the hydrophobic side chain length in methallyl alcohol-based polycarboxylate superplasticizers enhances their dispersing ability in cement paste, likely due to increased adsorption onto cement particles. [, ]

A: Incorporating a fluorine atom into a methallyl alcohol-derived ether lipid analogue resulted in a compound (10) displaying anticancer activity against methylcholanthrene-induced mouse fibrosarcoma. This highlights the potential of targeted structural modifications for achieving desired biological effects. []

A: While 2-Methylallyl Phenyl Sulfone is generally stable at room temperature, prolonged storage may lead to pressure buildup within the container. Therefore, precautionary measures are recommended before opening, and cold storage under inert conditions is advisable for long-term storage. []

A: Research indicates that methallyl alcohol, at a concentration of 200 mg per 2.6-liter desiccator, exhibited antifungal activity by inhibiting mold development on bread. This finding suggests its potential application in food preservation or as a starting point for developing novel antifungal agents. []

A: Yes, methacrylic acid can be used as an alternative to acrylic acid or in combination with it during the synthesis of methallyl alcohol-based polycarboxylate superplasticizers. This allows for fine-tuning the properties of the final polymer. []

A: Density Functional Theory (DFT) calculations provide valuable insights into the reaction mechanisms and catalytic processes involving methallyl alcohol, enabling researchers to understand and optimize synthetic routes. [, ]

A: Barry Trost, a chemist at Stanford University, spearheaded the development of palladium-catalyzed Trimethylenemethane (TMM) cycloadditions, which have found wide applications in organic synthesis, including those involving methallyl alcohol derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)